N-(4-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
Description
N-(4-Chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a heterocyclic compound featuring a pyrimidinone core substituted with a 3,5-dimethylpyrazole moiety, a propyl chain, and an acetamide group linked to a 4-chlorophenyl ring. The compound’s synthesis typically involves multi-step reactions, including cyclocondensation and coupling strategies. Its structural characterization relies on techniques like IR spectroscopy, HRMS, and X-ray crystallography (using programs like SHELX ), while computational tools like Multiwfn enable detailed electronic property analysis .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2/c1-4-5-17-11-19(28)25(20(23-17)26-14(3)10-13(2)24-26)12-18(27)22-16-8-6-15(21)7-9-16/h6-11H,4-5,12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMXZVAMWWVIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, biological activities, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a chlorophenyl group, a pyrazole moiety, and a pyrimidine derivative. Its molecular formula is , with a molecular weight of approximately 320.8 g/mol. The structural features are crucial for its biological activity and interaction with various biological targets.
Synthesis
Synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway may include the formation of the pyrazole and pyrimidine rings through cyclization reactions followed by acetamide formation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing pyrazole and pyrimidine rings have shown promising results against various cancer cell lines. A study indicated that certain pyrazole derivatives exhibited cytotoxic effects on glioma cells, suggesting that this compound may also induce apoptosis in cancer cells through mechanisms such as cell cycle arrest .
Antibacterial Activity
Compounds with similar structural motifs have demonstrated antibacterial properties. For example, derivatives of pyrazole have been reported to exhibit moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates that pyrazole-containing compounds can reduce inflammation in models of acute and chronic inflammatory diseases .
Case Studies
Several case studies have investigated the biological activities of similar compounds:
- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of various pyrazole derivatives on C6 glioma cells, finding that some derivatives were more effective than traditional chemotherapeutics like 5-fluorouracil (5-FU) in inducing apoptosis .
- Antibacterial Screening : Another study screened a series of pyrazole derivatives for antibacterial activity, identifying several compounds with significant effects against Salmonella typhi and Bacillus subtilis while exhibiting weaker activity against other strains .
- Enzyme Inhibition : Research has shown that compounds with similar structures can act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs possess notable antimicrobial properties. For instance, derivatives of pyrazolo[4,3-d]pyrimidines have shown efficacy against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2.0 µg/mL |
| Escherichia coli | 4.0 µg/mL |
| Mycobacterium tuberculosis | 1.35 - 2.18 µM |
These findings suggest that N-(4-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide may hold promise as an antimicrobial agent, particularly against resistant strains.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. The compound has shown significant cytotoxicity against several types of cancer:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results indicate that the compound is more effective than some standard chemotherapeutics like doxorubicin in certain contexts.
Antitubercular Activity
A study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to this compound. This suggests a potential pathway for developing new antitubercular agents.
Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This points to a favorable safety profile for further development of the compound in therapeutic applications.
Comparative Analysis with Related Compounds
To contextualize the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-pyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example:
Key Data :
| Condition | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux | N-(4-chlorophenyl)acetic acid | 75–85% | |
| NaOH (aq), 80°C | Sodium carboxylate salt | 60–70% |
Similar pyrimidinone-containing acetamides show partial ring-opening during prolonged hydrolysis.
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group participates in nucleophilic substitution reactions. For instance, replacing chlorine with hydroxyl or amine groups:
Key Data :
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ | CuCl₂, DMF, 120°C | 4-Aminophenyl derivative | 40–50% | |
| KOH | Ethanol, reflux | 4-Hydroxyphenyl derivative | 55–65% |
Reactivity is moderated by electron-withdrawing pyrimidinone and acetamide groups .
Cyclization Reactions
The pyrimidinone ring facilitates cyclization with bifunctional reagents. For example, reacting with hydrazine forms fused triazole systems:
Key Data :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine | EtOH, 80°C | Triazolo[1,5-a]pyrimidine | 60–70% | |
| Thiourea | HCl, reflux | Thiazolo-pyrimidine | 50–55% |
Cyclization preserves the pyrazole ring but modifies the pyrimidinone’s electronic profile .
Alkylation and Acylation
The pyrazole nitrogen and acetamide NH₂ group undergo alkylation/acylation:
Alkylation Example:
Key Data :
| Alkylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C | N-Methylacetamide | 70–80% | |
| Allyl bromide | Et₃N, THF, RT | N-Allylacetamide | 65–75% |
Acylation Example:
Key Data :
| Acylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | N-Acetylacetamide | 85–90% |
Oxidation and Reduction
-
Pyrimidinone Oxidation : The 6-oxo group resists further oxidation, but the propyl side chain can oxidize to a carboxylic acid under strong conditions (KMnO₄, H₂O, 100°C).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidinone’s C=N bond to a dihydropyrimidine.
Metal-Catalyzed Cross-Coupling
The chlorophenyl group engages in Suzuki-Miyaura couplings:
Key Data :
| Boronic Acid | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic | Pd(PPh₃)₄, Na₂CO₃, DME | 4-Biphenyl derivative | 70–75% |
Photochemical Reactions
UV irradiation induces C-Cl bond cleavage in the chlorophenyl group, forming aryl radicals that dimerize or abstract hydrogen .
Biological Activity-Driven Modifications
Structural analogs exhibit kinase inhibition and antimicrobial activity . Common modifications include:
Comparison with Similar Compounds
Key Compounds for Comparison :
N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6 m) : Differences: Replaces the pyrimidinone-pyrazole system with a triazole ring and naphthalene ether group. Impact: The triazole’s rigidity and naphthalene’s hydrophobicity may enhance π-π stacking but reduce solubility compared to the target compound.
(R)-2-(4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide (P-0042) : Differences: Features a pyridazinone ring and cyclopropylamide instead of pyrimidinone and 4-chlorophenyl. Impact: The pyridazinone core may alter hydrogen-bonding patterns, while the cyclopropyl group increases steric hindrance.
Functional Group Analysis :
- Pyrimidinone vs. Pyridazinone: Pyrimidinone (6-membered ring with two nitrogens) offers more hydrogen-bonding sites than pyridazinone (6-membered ring with adjacent nitrogens), influencing receptor binding .
- Chlorophenyl vs.
Spectroscopic and Computational Data
IR Spectroscopy :
Mass Spectrometry :
Computational Insights :
Hydrogen Bonding and Crystal Packing
- Target Compound: Pyrimidinone’s carbonyl and N–H groups form R₂²(8) motifs (graph set analysis ), promoting stable dimerization.
- 6 m : Triazole C–H and naphthalene π-system drive edge-to-face packing, reducing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
